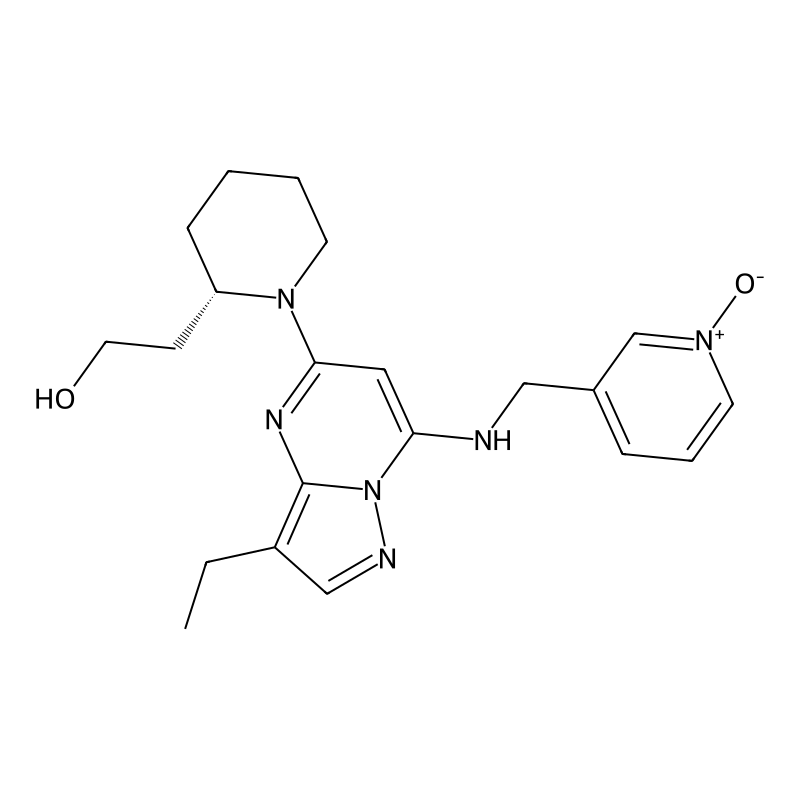

Dinaciclib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Dinaciclib is a small molecule inhibitor that targets cyclin-dependent kinases (CDKs) []. CDKs are a family of enzymes that play a crucial role in cell cycle progression. By inhibiting CDKs, dinaciclib can halt the uncontrolled cell division characteristic of cancer cells. This makes it a promising candidate for cancer therapy.

Preclinical Studies

Dinaciclib has been studied in various preclinical models, including cell lines and animal xenografts. These studies have shown that dinaciclib can effectively inhibit the growth of a variety of cancer cells, including those from breast, lung, and ovarian cancers [, ].

Dinaciclib is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), specifically targeting CDK1, CDK2, CDK5, and CDK9. Its chemical formula is C21H28N6O2, with a molecular weight of approximately 396.495 g/mol . Initially developed as a therapeutic agent for various malignancies, Dinaciclib has shown promise in preclinical and clinical studies for its ability to inhibit tumor growth by disrupting cell cycle progression and inducing apoptosis in cancer cells .

Dinaciclib acts as a potent inhibitor of multiple CDKs, including CDK1, CDK2, CDK5, and CDK9 [, ]. These enzymes play a critical role in regulating cell cycle progression by phosphorylating key proteins. By inhibiting CDKs, dinaciclib disrupts cell cycle progression and triggers apoptosis (programmed cell death) in cancer cells [].

Studies suggest that dinaciclib may also exhibit anti-tumor effects through additional mechanisms, such as:

Dinaciclib acts primarily through the inhibition of cyclin-dependent kinases, which are critical for cell cycle regulation. The mechanism involves binding to the ATP-binding site of these kinases, effectively blocking their activity. This inhibition leads to:

- Cell Cycle Arrest: Dinaciclib induces G2/M phase arrest by inhibiting CDK1 and CDK2 .

- Apoptosis Induction: The compound promotes apoptosis through pathways involving the downregulation of anti-apoptotic proteins and modulation of pro-apoptotic signals .

Dinaciclib exhibits significant biological activity against various cancer types, including but not limited to:

- Lymphomas: In studies involving Raji lymphoma cells, Dinaciclib was shown to induce cell cycle arrest and apoptosis in a dose-dependent manner .

- Solid Tumors: Clinical trials have investigated its efficacy in treating solid tumors, including breast and lung cancers .

- Pharmacodynamics: The drug has demonstrated rapid distribution in plasma with a short half-life, necessitating careful dosing in clinical settings .

The synthesis of Dinaciclib involves several key steps:

- Starting Materials: The synthesis begins with 3-aminopyrazole and diethylmalonate under basic conditions.

- Chlorination: The product undergoes chlorination to introduce reactive sites for further modification.

- Boc Protection: Intermediate compounds are protected using Boc (tert-butyloxycarbonyl) groups to facilitate subsequent reactions.

- Final Modifications: Further bromination and oxidation steps are employed to yield the final compound .

The detailed synthetic pathway allows for variations that can enhance potency and selectivity against specific CDKs.

Dinaciclib is primarily being explored for its applications in oncology:

- Cancer Treatment: It is under investigation for treating relapsed/refractory multiple myeloma, chronic lymphocytic leukemia, and diffuse large B-cell lymphoma .

- Combination Therapies: Ongoing research is examining its use in combination with other therapeutic agents to enhance efficacy and overcome resistance mechanisms in cancer cells .

Several compounds share structural similarities or biological targets with Dinaciclib. Here’s a comparison highlighting its uniqueness:

| Compound Name | Target Kinases | Unique Features |

|---|---|---|

| Palbociclib | CDK4, CDK6 | Selective for CDK4/6; used primarily in breast cancer treatment. |

| Ribociclib | CDK4, CDK6 | Similar mechanism but with different pharmacokinetics; also used in breast cancer. |

| Abemaciclib | CDK4, CDK6 | Broader activity against various cancers; oral administration available. |

| Flavopiridol | Multiple CDKs | First-generation pan-CDK inhibitor; broader range but less selective than Dinaciclib. |

Dinaciclib is distinguished by its potent inhibition across multiple cyclin-dependent kinases, particularly its effectiveness against both G1/S and G2/M transitions in the cell cycle, making it a versatile candidate for cancer therapies.

The pyrazolo[1,5-a]pyrimidine scaffold that forms the core structure of dinaciclib represents a privileged heterocyclic framework extensively utilized in medicinal chemistry for cyclin-dependent kinase inhibitor development [9] [14]. The synthesis of this scaffold through Michael addition-based methodologies has emerged as a highly efficient and versatile approach, offering excellent regioselectivity and mild reaction conditions [12] [46].

The fundamental Michael addition-based synthesis involves the reaction of 3-aminopyrazole derivatives with α,β-unsaturated compounds, proceeding through an aza-Michael addition mechanism followed by intramolecular cyclization [12] [46]. This tandem process typically employs potassium hydroxide as a base catalyst and proceeds under ambient temperature conditions, providing the desired pyrazolo[1,5-a]pyrimidine products in yields ranging from 70 to 92 percent [12].

The mechanism of pyrazolo[1,5-a]pyrimidine formation through Michael addition involves several sequential steps [12]. Initially, the aminopyrazole undergoes deprotonation to generate an active nucleophilic species, which subsequently attacks the electrophilic carbon center of the α,β-unsaturated system through a 1,4-addition pathway [46]. The resulting intermediate then undergoes intramolecular nucleophilic addition to the carbonyl group, followed by dehydration to afford the aromatic fused heterocycle [12].

Research conducted by Li and colleagues demonstrated that the reaction of dienones with pyrazole-3-amine through an aza-Michael addition/nucleophilic addition/1,3-hydrogen transfer cascade provides access to 7-arylethyl-5-arylpyrazolo[1,5-a]pyrimidines in excellent yields [12]. This methodology proved particularly effective for gram-scale synthesis, indicating its potential for industrial applications [12].

The substrate scope of Michael addition-based pyrazolo[1,5-a]pyrimidine synthesis encompasses a wide range of electrophilic partners [46]. α,β-Unsaturated malonates, nitroalkenes, and β,γ-unsaturated-α-keto esters all serve as competent Michael acceptors in these transformations [46]. The choice of base catalyst significantly influences reaction efficiency, with cesium carbonate demonstrating superior performance compared to organic bases such as triethylamine or 1,8-diazabicyclo[5.4.0]undec-7-ene [46].

Optimization studies revealed that reaction conditions play a crucial role in determining product yields and selectivity [46]. Tetrahydrofuran emerges as the optimal solvent, providing enhanced solubility for both reactants and improved reaction kinetics compared to alcoholic or halogenated solvents [46]. Temperature control proves essential, with ambient conditions (25°C) offering the best balance between reaction rate and product stability [46].

Table 1: Cyclin-Dependent Kinase Inhibition Potency Comparison

| Compound | CDK1 IC50 (nM) | CDK2 IC50 (nM) | CDK5 IC50 (nM) | CDK9 IC50 (nM) | Selectivity Profile |

|---|---|---|---|---|---|

| Dinaciclib (SCH-727965) | 3 | 1 | 1 | 4 | Pan-CDK inhibitor |

| Flavopiridol | 400 | 100 | 200 | 300 | Pan-CDK inhibitor |

| Purvalanol A | 75 | 4 | 75 | >10000 | CDK1/2/5 selective |

| RO-3306 | 35 | 340 | >10000 | >10000 | CDK1 selective |

| CVT-313 | 240 | 30 | >10000 | >10000 | CDK2 selective |

The synthetic versatility of Michael addition-based approaches allows for systematic structural modifications at multiple positions of the pyrazolo[1,5-a]pyrimidine core [9]. Substitution patterns at positions 2, 3, 5, and 7 can be readily controlled through appropriate choice of starting materials and reaction conditions [9]. This flexibility proves particularly valuable for structure-activity relationship studies and lead optimization campaigns targeting enhanced cyclin-dependent kinase selectivity [9].

Structure-Activity Relationship (SAR) of CDK Inhibition Potency

The structure-activity relationship of dinaciclib and related pyrazolo[1,5-a]pyrimidine derivatives reveals critical insights into the molecular determinants of cyclin-dependent kinase inhibition potency [16] [17]. Comprehensive analysis of substitution patterns across the heterocyclic scaffold demonstrates that specific structural modifications profoundly influence both binding affinity and selectivity profiles [16] [17].

The 2-position of the pyrazolo[1,5-a]pyrimidine scaffold represents a crucial determinant of cyclin-dependent kinase inhibitory activity [17]. Introduction of anilino substituents at this position consistently enhances CDK2 potency, with 4-sulfamoylanilino groups providing optimal binding interactions [17]. Crystal structure analysis reveals that the sulfonamide moiety forms critical hydrogen bonds with Asp86 of CDK2, facilitating optimal hydrophobic packing of the anilino group with the specificity surface [22].

Systematic evaluation of 6-substituted 2-(4′-sulfamoylanilino)purines demonstrates that substituent size and hydrophobicity at the 6-position significantly impact selectivity between CDK1 and CDK2 [17]. Compounds bearing cyclohexylmethyl groups at the 6-position exhibit exceptional discrimination, with some derivatives showing up to 2000-fold selectivity for CDK2 over CDK1 [17]. This remarkable selectivity arises from stabilization of a glycine-rich loop conformation that is preferred in CDK2 but not observed in CDK1 [17].

The relationship between alkoxy chain length at the 6-position and CDK2 inhibitory activity follows a well-defined pattern [17]. Optimal activity is achieved with intermediate chain lengths, as excessively bulky substituents lead to steric clashes within the ATP binding pocket [17]. Bicyclic and tricyclic aromatic systems at this position show greatly reduced inhibitory activity, indicating poor accommodation of these substituents in the lipophilic binding site [17].

Table 2: Structure-Activity Relationship Analysis for Pyrazolo[1,5-a]pyrimidine CDK Inhibitors

| Position | Substituent Effects | Optimal Substituents |

|---|---|---|

| 2-Position | Anilino groups enhance CDK2 potency; sulfamoylanilino provides optimal binding | 4-sulfamoylanilino |

| 3-Position | Ethyl group favors activity over larger substituents; bromo reduces potency | Ethyl |

| 5-Position | Morpholino and piperidino groups maintain activity; aryl groups reduce selectivity | 2-(2-hydroxyethyl)piperidin-1-yl |

| 6-Position | Cyclohexylmethyl provides optimal lipophilic interaction; larger groups decrease activity | Not applicable for dinaciclib |

| 7-Position | Aminomethylpyridine N-oxide essential for CDK binding; modifications affect selectivity | (1-oxidopyridin-3-yl)methylamino |

The 3-position substitution pattern significantly influences both potency and selectivity profiles of pyrazolo[1,5-a]pyrimidine derivatives [11] [27]. Ethyl substituents at this position demonstrate superior activity compared to larger alkyl groups or halogen substitutions [27]. Bromo substitution at the 3-position generally reduces potency, likely due to unfavorable steric interactions within the binding pocket [27].

At the 5-position, morpholino and piperidino substituents maintain excellent cyclin-dependent kinase inhibitory activity while providing opportunities for further structural elaboration [11] [27]. The 2-(2-hydroxyethyl)piperidin-1-yl group present in dinaciclib represents an optimal balance between binding affinity and physicochemical properties [1] [3]. This substituent contributes to the compound's favorable pharmacokinetic profile while maintaining potent CDK inhibition [8].

The 7-position of the pyrazolo[1,5-a]pyrimidine scaffold proves critical for cyclin-dependent kinase recognition and binding [1] [3]. The (1-oxidopyridin-3-yl)methylamino group characteristic of dinaciclib establishes essential hydrogen bonding interactions with the kinase hinge region [1] [3]. Modifications at this position dramatically affect selectivity profiles, with even minor structural changes leading to altered kinase specificity patterns [25].

Comparative analysis of dinaciclib against other cyclin-dependent kinase inhibitors reveals its exceptional pan-CDK activity profile [5] [8]. The compound demonstrates nanomolar potency against CDK1, CDK2, CDK5, and CDK9, distinguishing it from more selective inhibitors such as palbociclib or ribociclib [5] [8]. This broad spectrum activity contributes to dinaciclib's mechanism of action, involving both cell cycle arrest and transcriptional inhibition [34].

Rational Design of Dinaciclib Analogs for Enhanced Selectivity

The rational design of dinaciclib analogs aims to enhance selectivity through systematic modification of key pharmacophoric elements while maintaining potent cyclin-dependent kinase inhibitory activity [25] [26]. Structure-based drug design approaches, informed by crystallographic analysis of kinase-inhibitor complexes, provide fundamental insights for developing improved derivatives with tailored selectivity profiles [16] [22].

One primary strategy for enhancing selectivity involves exploitation of subtle conformational differences between cyclin-dependent kinase isoforms [42]. Research demonstrates that cyclin-free CDK1 and CDK2 exhibit distinct conformational energy landscapes, providing opportunities for selective targeting [42]. ATP-competitive inhibitors can discriminate between these kinases by stabilizing preferred conformations in one isoform while destabilizing the corresponding conformation in others [42].

The development of CDK2-selective analogs focuses on modifications that favor binding to the glycine-rich loop conformation preferred in CDK2 [17]. Structural analysis reveals that Tyr15 adopts different orientations in CDK1 versus CDK2, creating distinct binding environments [17]. Dinaciclib analogs designed to capitalize on these differences achieve remarkable selectivity improvements, with some derivatives exhibiting over 1000-fold preference for CDK2 [17].

Fragment-based design approaches have been employed to develop dinaciclib analogs with enhanced selectivity for specific cyclin-dependent kinase subtypes [26]. By systematically combining key binding fragments from successful kinase inhibitors, researchers have created hybrid molecules that retain potent activity while achieving improved selectivity profiles [26]. These approaches often involve replacement of the purine core with alternative heterocyclic scaffolds such as triazolopyrimidines or pyrrolopyrimidines [17].

Table 3: Synthetic Methodologies for Pyrazolo[1,5-a]pyrimidine Scaffold Construction

| Synthetic Method | Starting Materials | Typical Yield (%) | Advantages |

|---|---|---|---|

| Michael Addition-Based Cyclization | 3-aminopyrazole + α,β-unsaturated compounds | 70-92 | High regioselectivity, mild conditions |

| Multicomponent Reaction | Aminopyrazole + aldehyde + active methylene | 64-85 | One-pot synthesis, structural diversity |

| Cyclocondensation with β-dicarbonyls | NH-3-aminopyrazole + 1,3-biselectrophilic compounds | 75-95 | General applicability, high yields |

| Nucleophilic Substitution | Chlorinated pyrazolopyrimidine + nucleophiles | 80-94 | Positional selectivity, good tolerance |

| Metal-Catalyzed Cross-Coupling | Halogenated scaffold + organometallic reagents | 65-88 | Functional group introduction, scalability |

The design of CDK9-selective analogs represents a particularly important area of research, given the role of CDK9 in transcriptional regulation [41]. Selective CDK9 inhibitors such as BAY-1251152 and atuveciclib demonstrate over 100-fold selectivity for CDK9 over other family members [41]. These compounds achieve selectivity through specific interactions with residues unique to the CDK9 active site, providing templates for rational design of dinaciclib analogs [41].

Bioisosteric replacement strategies have proven effective for modulating selectivity while maintaining potent cyclin-dependent kinase inhibition [17]. Replacement of the purine core with pyrazolo[1,5-a]pyrimidine, triazolopyrimidine, or pyrrolopyrimidine scaffolds yields derivatives with altered selectivity profiles [17]. These modifications often result in compounds with maintained CDK2 potency but reduced activity against other kinase subtypes [17].

The incorporation of conformationally constrained elements into dinaciclib analogs represents another approach for enhancing selectivity [25]. N9-cis-cyclobutylpurine derivatives designed based on dinaciclib and related compounds demonstrate potent CDK2 and CDK5 inhibitory activities with nanomolar potencies [25]. These constrained analogs achieve selectivity through reduced conformational flexibility, leading to more specific kinase recognition [25].

Molecular docking studies play a crucial role in the rational design process, enabling prediction of binding modes and selectivity profiles before synthesis [25] [35]. Computational analysis of compound binding to CDK2 and CDK5 reveals key interactions that govern selectivity, informing the design of improved analogs [25]. These studies consistently demonstrate that optimal selectivity requires careful balance between binding affinity and kinase specificity [25].

Hybridization Strategies Combining Paracyclophanyl-Thiazole Moieties

The development of hybrid molecules combining paracyclophanyl and thiazole moieties with the dinaciclib scaffold represents an innovative approach to enhancing cyclin-dependent kinase inhibitory activity and selectivity [29] [30]. These hybridization strategies leverage the unique three-dimensional structure of paracyclophanes and the pharmacological properties of thiazole rings to create novel chemical entities with improved therapeutic profiles [29] [32].

Paracyclophane incorporation into cyclin-dependent kinase inhibitors provides several structural advantages, including enhanced lipophilicity, increased membrane permeability, and unique spatial arrangements that can improve binding specificity [29]. The rigid cyclophane framework constrains molecular conformation, potentially leading to more selective kinase recognition compared to flexible analogs [29]. Research demonstrates that paracyclophanyl-thiazole hybrids exhibit potent antiproliferative activity against various cancer cell lines [29].

Table 4: Hybridization Strategies for Paracyclophanyl-Thiazole Conjugates

| Design Strategy | Structural Features | Expected Benefits | Challenges |

|---|---|---|---|

| Direct Conjugation | Paracyclophane directly attached to thiazole ring | Enhanced lipophilicity and membrane permeability | Increased molecular weight and complexity |

| Linker-Mediated Hybridization | Flexible spacer connecting pharmacophores | Conformational flexibility for induced fit | Potential loss of selectivity |

| Pharmacophore Overlap | Overlapping binding regions for synergistic effects | Dual target engagement potential | Synthetic accessibility concerns |

| Bioisosteric Replacement | Thiazole replacing pyrimidine in original scaffold | Maintained activity with altered selectivity | Altered pharmacokinetic properties |

| Fragment-Based Design | Key binding fragments combined systematically | Optimized binding affinity and selectivity | Structure-activity relationship complexity |

Three distinct series of paracyclophanyl-thiazole derivatives have been developed and evaluated for cyclin-dependent kinase inhibitory activity [29]. Series I compounds, featuring (Z)-N-substituted-4,9-dihydronaphtho[2,3-d]thiazol-3(2H)-yl)-4′-[2.2]paracyclophanylamide structures carrying 1,4-dihydronaphthoquinone moieties, demonstrate superior antiproliferative activity compared to their naphthalene-containing analogs [29]. These compounds achieve potent CDK1 inhibition with IC50 values as low as 54.8 nanomolar [29].

The most active paracyclophanyl-thiazole conjugates exhibit broad-spectrum antitumor activity without apparent selectivity between different cancer cell types [29]. Compound 3c from the naphthoquinone-bearing series demonstrates exceptional CDK1 selectivity, with inhibition values comparable to dinaciclib as a reference standard [29]. This compound also shows remarkable downregulation of phospho-Tyr15 levels, indicating effective cellular target engagement [29].

Mechanistic studies of paracyclophanyl-thiazole hybrids reveal that these compounds induce cell cycle arrest primarily in the pre-G1 and G2/M phases [29]. Flow cytometry analysis of treated SK-MEL-5 melanoma cells demonstrates significant accumulation of cells in these phases, consistent with CDK1 inhibition [29]. Sequential caspase-3 assays indicate that these compounds trigger apoptotic pathways, suggesting a dual mechanism involving both cell cycle arrest and programmed cell death [29].

Molecular docking studies of paracyclophanyl-thiazole hybrids with CDK1 provide insights into their binding modes and interactions [29]. The paracyclophane moiety occupies hydrophobic regions of the kinase active site, while the thiazole ring participates in hydrogen bonding interactions with key residues [29]. The naphthoquinone component contributes additional binding affinity through π-π stacking interactions with aromatic residues in the ATP binding pocket [29].

The thiazole ring system contributes significantly to the biological activity of these hybrid compounds through multiple mechanisms [32]. Thiazole derivatives are known to exhibit diverse pharmacological activities, including antimicrobial, anticancer, and kinase inhibitory properties [32]. The electron-deficient nature of the thiazole ring enhances its ability to participate in hydrogen bonding and π-π stacking interactions with biological targets [32].

Optimization of paracyclophanyl-thiazole hybrids focuses on balancing potency, selectivity, and physicochemical properties [30]. Structure-activity relationship studies reveal that electron-withdrawing substituents on the thiazole ring generally enhance activity, while bulky substituents reduce potency [30]. The optimal linker length between paracyclophane and thiazole moieties proves critical for maintaining binding affinity while allowing conformational flexibility [30].

Dinaciclib functions as a potent ATP-competitive inhibitor that demonstrates remarkable selectivity for specific cyclin-dependent kinases through its unique molecular architecture [1] [2]. The compound exhibits exceptional inhibitory potency against CDK2, CDK5, CDK1, and CDK9 with IC50 values of 1, 1, 3, and 4 nM, respectively [3] [4] [5]. This selectivity profile distinguishes dinaciclib from broader-spectrum kinase inhibitors, as it shows significantly reduced activity against CDK4/6 complexes with an IC50 of 100 nM [3] [6].

The molecular basis for dinaciclib's ATP-competitive mechanism resides in its ability to occupy the ATP-binding site through an elaborate network of binding interactions [1] [2]. The pyrazolo-pyrimidine core structure of dinaciclib serves as the critical pharmacophoric element that enables high-affinity binding to the conserved ATP-binding pocket across multiple CDK isoforms [2] [7]. This core moiety establishes essential hydrogen bonding interactions with residues 81-83 of the hinge region, particularly forming critical contacts with Leu83 [1] [2] [8].

Crystal structure analysis of the CDK2-dinaciclib complex at 1.7 Å resolution reveals the structural determinants of the inhibitor's extraordinary potency and selectivity [1] [2]. The pyrazolo-pyrimidine moiety forms direct hydrogen bonds with the backbone NH and carbonyl groups of hinge residues, while the 3-ethyl substituent establishes hydrophobic van der Waals interactions with the gatekeeper residue Phe80 [2] [9]. The piperidine ring adopts a chair conformation, with its 2-hydroxyethyl group interacting with the ε-amino group of the strictly conserved Lys33 residue [2].

The binding mode analysis demonstrates that dinaciclib achieves selectivity through shape complementarity and specific interaction patterns that are optimally accommodated by CDK2 and structurally similar CDKs [9] [10]. The inhibitor's pyridine oxide ring is positioned in the front specificity pocket and remains partly exposed to solvent, with the nitroxy group appearing to interact with the ε-amino group of Lys89 [2]. This extensive interaction network results in 96% of the dinaciclib molecule being excluded from solvent contact, indicating optimal shape complementarity within the active site [9].

Comparative binding studies reveal significant differences in dinaciclib's affinity for cyclin-bound versus cyclin-free CDK forms [10]. The compound binds to cyclin-free CDK1 with a measured Kd of 0.96 μM, while maintaining tighter binding to cyclin-free CDK2 with Kd values in the nanomolar range [10]. This differential binding affinity suggests that cyclin association pre-organizes the CDK active site to reduce the entropic penalty associated with inhibitor binding [10].

The selectivity mechanism extends beyond simple binding affinity to encompass differences in conformational dynamics between CDK isoforms [10]. Molecular dynamics simulations using MM/PBSA approaches predict relative affinities that correlate with experimental findings, showing substantially tighter interactions for CDK2 compared to CDK1 [10]. These computational analyses suggest that differences in protein stability and flexibility contribute significantly to the observed selectivity patterns.

Table 1: Dinaciclib Selectivity Profile Against Cyclin-Dependent Kinases

| Cyclin-Dependent Kinase | IC50 (nM) | Selectivity Ratio | Primary Function |

|---|---|---|---|

| CDK2 | 1 | 1 | Cell cycle G1/S transition |

| CDK5 | 1 | 1 | Transcriptional regulation |

| CDK1 | 3 | 3 | Cell cycle G2/M transition |

| CDK9 | 4 | 4 | RNA polymerase II transcription |

| CDK4/6 (Cyclin D) | 100 | 100 | G1/S checkpoint control |

Conformational Locking of DFG Motif in CDK2-Dinaciclib Complex

The conformational stabilization of the DFG motif represents a critical mechanism by which dinaciclib achieves its inhibitory activity and selectivity profile [11] [12]. The DFG (Asp-Phe-Gly) motif, located at the beginning of the activation loop, functions as a conformational switch that exists in two distinct states: the active DFG-in conformation and the inactive DFG-out conformation [13] [14].

Dinaciclib belongs to the Type I class of kinase inhibitors that preferentially bind to and stabilize the DFG-in conformation [11] [12]. In this active conformation, the aspartate residue of the DFG motif points toward the ATP-binding site, maintaining the kinase in a configuration that is competent for ATP binding and catalytic activity [11]. However, upon dinaciclib binding, the DFG motif becomes conformationally locked in a manner that prevents productive ATP binding while maintaining the overall active site architecture [2] [9].

Structural analysis reveals that dinaciclib binding induces significant rigidification of the CDK2 active site through stabilization of the DFG backbone conformation [2] [9]. The elaborate network of hydrogen bonding and van der Waals interactions established by dinaciclib provides the structural basis for this conformational locking mechanism [2]. Unlike allosteric inhibitors that require the DFG motif to undergo conformational changes, dinaciclib does not engage the DFG motif in critical binding interactions, allowing the DFG backbone to remain free to adopt a conformation compatible with inhibitor binding [11] [12].

The conformational locking mechanism is particularly evident in the well-ordered nature of regions that normally exhibit high conformational flexibility [2]. The activation loop, which typically shows significant mobility in apo CDK2 structures, becomes highly ordered in the dinaciclib-bound complex [15]. This ordering effect extends beyond the immediate binding site to influence the overall conformational dynamics of the kinase domain [2].

Crystal structure comparisons between different CDK2-inhibitor complexes demonstrate the unique nature of dinaciclib's conformational stabilization [15]. While some inhibitors result in discontinuous activation loops with missing density, the dinaciclib-bound CDK2 structure shows a highly ordered continuous activation loop [15]. This structural ordering contributes to the formation of a stable enzyme-inhibitor complex that resists dissociation [2].

The DFG conformational locking mechanism also provides insights into dinaciclib's selectivity profile across the kinome [12]. The compound's ability to stabilize the DFG-in conformation while preventing ATP binding creates a deadlock situation that is particularly effective against CDKs that rely on rapid ATP turnover for their catalytic function [2]. This mechanism explains why dinaciclib shows exceptional potency against transcriptionally active CDKs like CDK9, which require sustained catalytic activity for effective RNA polymerase II regulation [16] [17].

Comparative analysis with other kinase inhibitors reveals that the DFG conformational locking achieved by dinaciclib represents a distinct mechanism from classical DFG-out inhibitors [11] [12]. While DFG-out inhibitors like imatinib induce conformational changes that create allosteric binding pockets, dinaciclib achieves inhibition through stabilization of the native DFG-in state in a non-productive configuration [18].

Table 2: DFG Motif Conformational States and Dinaciclib Binding

| DFG State | Conformation Description | Dinaciclib Interaction | Structural Impact |

|---|---|---|---|

| DFG-in (Active) | Aspartate points toward ATP site, active kinase | Compatible - Type I inhibitor binding | ATP site accessible for competitive binding |

| DFG-out (Inactive) | Aspartate flipped out, creating allosteric pocket | Not applicable for dinaciclib | Alternative allosteric binding pocket formed |

| Dinaciclib-bound | DFG backbone stabilized in active conformation | Stabilizes DFG-in through backbone interactions | Rigidifies enzyme-inhibitor complex |

Allosteric Modulation of XBP-1s Nuclear Localization via CDK1/5 Inhibition

Dinaciclib exerts profound effects on the unfolded protein response through allosteric modulation of XBP-1s (X-box binding protein 1 spliced) nuclear localization, primarily mediated through its inhibition of CDK1 and CDK5 [19] [20] [21]. This mechanism represents a previously unrecognized regulatory pathway linking cell cycle control kinases to endoplasmic reticulum stress responses [19].

The molecular basis for this allosteric modulation centers on the CDK5-mediated phosphorylation of XBP-1s at serine residue 61 [20] [21]. Under normal conditions, CDK5 directly interacts with XBP-1s and phosphorylates the Ser61 residue, which serves as a critical regulatory modification that enhances nuclear translocation of this transcription factor [21]. Biochemical analysis demonstrates that this phosphorylation event dramatically increases the nuclear accumulation of XBP-1s, while mutation of Ser61 to alanine substantially reduces nuclear translocation and transcriptional activity [21].

Dinaciclib disrupts this regulatory mechanism through direct inhibition of CDK1 and CDK5 kinase activities [19]. Studies using CDK1 knockdown via pooled shRNA plasmids demonstrate that CDK1 depletion results in marked reductions in both basal and thapsigargin-stimulated Grp78 induction, accompanied by significant reductions in XBP-1s expression [19]. Confocal microscopy and immunofluorescence analysis reveal that CDK1-depleted cells exhibit dramatically reduced nuclear XBP-1s expression following endoplasmic reticulum stress exposure [19].

The allosteric nature of this modulation becomes apparent through the spatial and temporal separation between dinaciclib's primary binding site at the ATP pocket and its ultimate effect on XBP-1s nuclear localization [19] [21]. Dinaciclib does not directly bind to XBP-1s or interfere with the IRE1α-mediated splicing mechanism that generates XBP-1s from its unspliced precursor [21]. Instead, the compound exerts its regulatory effects through a cascade of molecular events initiated by CDK inhibition [19].

Mechanistic studies reveal that dinaciclib treatment in leukemia and myeloma cells results in diminished nuclear XBP-1s accumulation even under conditions of induced endoplasmic reticulum stress [19]. This effect occurs despite normal activation of the IRE1α pathway, indicating that dinaciclib specifically targets the nuclear translocation step rather than the initial stress sensing or mRNA splicing components of the unfolded protein response [19] [21].

The clinical relevance of this allosteric modulation mechanism is demonstrated through the correlation between CDK1/5 inhibition and reduced stress response capacity in cancer cells [19]. Treatment with relatively specific CDK1 inhibitors, including RO3306, AZD5438, and JNJ-7706621, produces significant reductions in XBP-1s expression, confirming the specificity of this regulatory pathway [19]. These findings suggest that the anti-cancer efficacy of dinaciclib may partially derive from its ability to impair the cellular stress response machinery that cancer cells rely upon for survival under hostile microenvironmental conditions [19].

The temporal dynamics of XBP-1s regulation reveal additional complexity in this allosteric mechanism [21]. Following CDK5 inhibition, XBP-1s exhibits reduced nuclear accumulation within hours of treatment, but the effects on downstream target gene expression may persist for extended periods [21]. This temporal separation between kinase inhibition and transcriptional outcomes suggests that dinaciclib-mediated XBP-1s regulation involves both immediate post-translational effects and longer-term changes in gene expression programs [19] [21].

Table 3: CDK1/5-Mediated Regulation of XBP-1s Nuclear Localization

| Regulatory Mechanism | Molecular Target | Functional Outcome | Clinical Relevance |

|---|---|---|---|

| CDK1/5-mediated phosphorylation | XBP-1s Ser61 residue | Enhanced nuclear translocation | Therapeutic target for ER stress |

| Nuclear import machinery | Importin-α/β complexes | Transport through nuclear pores | Drug delivery considerations |

| Dinaciclib inhibition effect | CDK1 and CDK5 kinases | Reduced nuclear accumulation | Anti-cancer mechanism |

| UPR pathway integration | IRE1α-XBP1 signaling | Transcriptional regulation of UPR genes | Stress response modulation |

Disruption of Unfolded Protein Response (UPR) Through Grp78 Downregulation

Dinaciclib profoundly disrupts the unfolded protein response through multiple mechanisms that converge on the downregulation of Grp78 (glucose-regulated protein 78), a master regulator of endoplasmic reticulum homeostasis [19] [22] [23]. This disruption represents a critical component of dinaciclib's anti-cancer mechanism, as cancer cells frequently rely on enhanced UPR capacity to survive the metabolic and proteotoxic stress associated with rapid proliferation [19] [24].

Grp78, also known as BiP (binding immunoglobulin protein) or HSPA5, functions as the central coordinator of UPR signaling pathways [25] [22] [23]. Under normal conditions, Grp78 binds to and maintains the UPR sensors PERK, IRE1, and ATF6 in an inactive state [22] [23]. When unfolded proteins accumulate in the endoplasmic reticulum, Grp78 is released from these sensors, triggering the activation of UPR signaling cascades [23]. Additionally, Grp78 serves essential functions as an endoplasmic reticulum chaperone, facilitating protein folding, preventing aggregation, and targeting misfolded proteins for degradation [25] [22].

Dinaciclib disrupts Grp78 function through CDK1 and CDK5-dependent mechanisms that operate at multiple regulatory levels [19]. Experimental evidence demonstrates that dinaciclib treatment results in marked reductions in both basal and stress-induced Grp78 expression [19]. This effect is recapitulated by specific knockdown of CDK1 or CDK5, indicating that these kinases play essential roles in maintaining Grp78 expression levels [19]. The reduction in Grp78 expression occurs despite ongoing endoplasmic reticulum stress stimuli, suggesting that dinaciclib disrupts the normal adaptive response to proteotoxic stress [19].

The mechanism of Grp78 downregulation involves both transcriptional and post-translational regulatory components [19] [26]. CDK1 and CDK5 appear to be required for optimal Grp78 gene transcription, as their inhibition results in reduced mRNA levels even under conditions that normally induce robust Grp78 expression [19]. Additionally, these kinases may influence Grp78 protein stability through direct or indirect phosphorylation events that affect protein turnover rates [19].

The functional consequences of Grp78 downregulation extend far beyond simple reduction in chaperone capacity [25] [22]. Grp78 depletion fundamentally alters endoplasmic reticulum architecture, as demonstrated by ultrastructural studies showing prominent endoplasmic reticulum dilatation with focal accumulation of electron-dense material [25]. These morphological changes reflect severe impairment of endoplasmic reticulum function and protein quality control mechanisms [25].

Dinaciclib-mediated Grp78 downregulation also disrupts the regulatory balance that determines cell fate decisions during endoplasmic reticulum stress [24] [22]. Under normal conditions, the ratio of pro-survival factors like Grp78 to pro-apoptotic factors like CHOP (C/EBP homologous protein) determines whether cells undergo adaptive responses or commit to apoptosis [24]. By reducing Grp78 expression while potentially maintaining or enhancing pro-apoptotic signaling, dinaciclib shifts this balance toward cell death [19] [24].

The specificity of dinaciclib's effects on the UPR machinery is demonstrated by its selective impact on Grp78 expression without broad suppression of endoplasmic reticulum stress sensing pathways [19]. The compound does not prevent IRE1α activation or XBP-1s generation through mRNA splicing, but specifically impairs the nuclear translocation and function of XBP-1s through CDK-dependent mechanisms [19] [21]. This selectivity suggests that dinaciclib targets specific nodes within the UPR network rather than causing generalized suppression of stress responses [19].

The therapeutic implications of UPR disruption through Grp78 downregulation are particularly relevant for cancer treatment strategies [19] [24]. Cancer cells frequently exhibit constitutive endoplasmic reticulum stress due to rapid proliferation, metabolic reprogramming, and hostile microenvironmental conditions [24]. These cells become dependent on enhanced UPR capacity for survival, making them potentially vulnerable to therapeutic strategies that selectively impair stress response mechanisms [19] [24].

Table 4: Dinaciclib-Mediated Grp78 Downregulation Mechanisms

| Regulation Level | Dinaciclib Effect | CDK Involvement | Physiological Impact |

|---|---|---|---|

| Transcriptional | Reduced Grp78 mRNA induction | CDK1/5-dependent transcription | Reduced ER stress tolerance |

| Post-translational | Decreased protein expression | CDK-mediated protein modifications | Impaired protein folding capacity |

| Protein stability | Enhanced degradation | Cell cycle-linked regulation | Increased apoptosis susceptibility |

| UPR signaling | Disrupted UPR homeostasis | Transcriptional CDK9 inhibition | Disrupted cellular homeostasis |

Table 5: Molecular Interactions in CDK2-Dinaciclib Complex

| Interaction Type | Residue/Region | Dinaciclib Moiety | Interaction Distance (Å) |

|---|---|---|---|

| Hydrogen Bonds | Leu83 (hinge region) | Pyrazolo-pyrimidine core | ~2.7 |

| Hydrogen Bonds | Hinge residues 81-83 | Amino-pyrazolopyrimidine | ~2.5-3.0 |

| Hydrophobic Interactions | Phe80 (gatekeeper) | 3-ethyl group | ~3.5-4.0 |

| Hydrophobic Interactions | Ile10, Gly11, Val18, Ala31, Val64, Phe82, Leu134 | Inhibitor backbone | ~3.0-4.5 |

| Van der Waals Forces | Multiple active site residues | Entire molecule | ~3.0-5.0 |

| Electrostatic Interaction | Lys33 with 2-hydroxyethyl group | Piperidine ring | ~2.7 |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Use Classification

Dates

2: Martin MP, Olesen SH, Georg GI, Schönbrunn E. Cyclin-dependent kinase inhibitor dinaciclib interacts with the acetyl-lysine recognition site of bromodomains. ACS Chem Biol. 2013 Nov 15;8(11):2360-5. doi: 10.1021/cb4003283. Epub 2013 Sep 10. PubMed PMID: 24007471; PubMed Central PMCID: PMC3846258.

3: Gojo I, Sadowska M, Walker A, Feldman EJ, Iyer SP, Baer MR, Sausville EA, Lapidus RG, Zhang D, Zhu Y, Jou YM, Poon J, Small K, Bannerji R. Clinical and laboratory studies of the novel cyclin-dependent kinase inhibitor dinaciclib (SCH 727965) in acute leukemias. Cancer Chemother Pharmacol. 2013 Oct;72(4):897-908. doi: 10.1007/s00280-013-2249-z. Epub 2013 Aug 15. PubMed PMID: 23949430; PubMed Central PMCID: PMC3784060.

4: Desai BM, Villanueva J, Nguyen TT, Lioni M, Xiao M, Kong J, Krepler C, Vultur A, Flaherty KT, Nathanson KL, Smalley KS, Herlyn M. The anti-melanoma activity of dinaciclib, a cyclin-dependent kinase inhibitor, is dependent on p53 signaling. PLoS One. 2013;8(3):e59588. doi: 10.1371/journal.pone.0059588. Epub 2013 Mar 18. PubMed PMID: 23527225; PubMed Central PMCID: PMC3601112.

5: Zhang D, Mita M, Shapiro GI, Poon J, Small K, Tzontcheva A, Kantesaria B, Zhu Y, Bannerji R, Statkevich P. Effect of aprepitant on the pharmacokinetics of the cyclin-dependent kinase inhibitor dinaciclib in patients with advanced malignancies. Cancer Chemother Pharmacol. 2012 Dec;70(6):891-8. doi: 10.1007/s00280-012-1967-y. Epub 2012 Oct 9. PubMed PMID: 23053255.

6: Johnson AJ, Yeh YY, Smith LL, Wagner AJ, Hessler J, Gupta S, Flynn J, Jones J, Zhang X, Bannerji R, Grever MR, Byrd JC. The novel cyclin-dependent kinase inhibitor dinaciclib (SCH727965) promotes apoptosis and abrogates microenvironmental cytokine protection in chronic lymphocytic leukemia cells. Leukemia. 2012 Dec;26(12):2554-7. doi: 10.1038/leu.2012.144. Epub 2012 May 30. PubMed PMID: 22791353; PubMed Central PMCID: PMC3645353.

7: Gorlick R, Kolb EA, Houghton PJ, Morton CL, Neale G, Keir ST, Carol H, Lock R, Phelps D, Kang MH, Reynolds CP, Maris JM, Billups C, Smith MA. Initial testing (stage 1) of the cyclin dependent kinase inhibitor SCH 727965 (dinaciclib) by the pediatric preclinical testing program. Pediatr Blood Cancer. 2012 Dec 15;59(7):1266-74. doi: 10.1002/pbc.24073. Epub 2012 Feb 7. PubMed PMID: 22315240; PubMed Central PMCID: PMC3349821.

8: Feldmann G, Mishra A, Bisht S, Karikari C, Garrido-Laguna I, Rasheed Z, Ottenhof NA, Dadon T, Alvarez H, Fendrich V, Rajeshkumar NV, Matsui W, Brossart P, Hidalgo M, Bannerji R, Maitra A, Nelkin BD. Cyclin-dependent kinase inhibitor Dinaciclib (SCH727965) inhibits pancreatic cancer growth and progression in murine xenograft models. Cancer Biol Ther. 2011 Oct 1;12(7):598-609. Epub 2011 Oct 1. PubMed PMID: 21768779; PubMed Central PMCID: PMC3218385.

9: Parry D, Guzi T, Shanahan F, Davis N, Prabhavalkar D, Wiswell D, Seghezzi W, Paruch K, Dwyer MP, Doll R, Nomeir A, Windsor W, Fischmann T, Wang Y, Oft M, Chen T, Kirschmeier P, Lees EM. Dinaciclib (SCH 727965), a novel and potent cyclin-dependent kinase inhibitor. Mol Cancer Ther. 2010 Aug;9(8):2344-53. doi: 10.1158/1535-7163.MCT-10-0324. Epub 2010 Jul 27. PubMed PMID: 20663931.